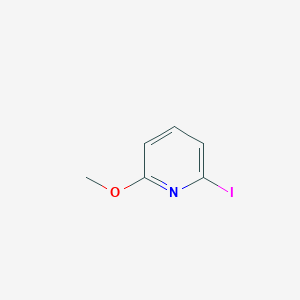

2-Iodo-6-methoxypyridine

Übersicht

Beschreibung

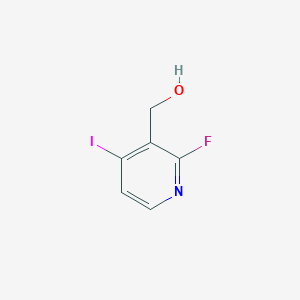

2-Iodo-6-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6INO and its molecular weight is 235.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles and Alkaloids :

- 2-Iodo-6-methoxypyridine derivatives are used as precursors for synthesizing various furan-fused heterocycles, which have potential applications in organic and medicinal chemistry (Conreaux et al., 2008).

- These compounds also play a role in the synthesis of Lycopodium alkaloids, contributing to the development of natural product synthesis (Bisai & Sarpong, 2010).

Organic Synthesis Methods :

- This compound derivatives are involved in nucleophilic amination, offering concise access to aminopyridines, which are of interest in medicinal chemistry (Pang et al., 2018).

- The deprotonative metalation of methoxypyridines using lithium–iron combinations is another area of study, enhancing the understanding of reaction mechanisms in organic synthesis (Nagaradja et al., 2012).

Antiproliferative Activity in Cancer Research :

- Certain derivatives of this compound exhibit antiproliferative activity in melanoma cells, indicating potential applications in cancer treatment (Hedidi et al., 2016).

Vibrational and Electronic Spectra Analysis :

- Studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine, a related compound, contribute to the understanding of molecular structure and properties using spectroscopic methods (Arjunan et al., 2011).

Inhibition of Base Excision Repair in Cancer Therapy :

- This compound derivatives are used in studying the inhibition of base excision repair pathways, providing insights into cancer therapy and radiosensitization (Taverna et al., 2003).

Safety and Hazards

2-Iodo-6-methoxypyridine is considered hazardous. It has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Wirkmechanismus

Target of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Iodo-6-methoxypyridine likely acts as an electrophile. The reaction involves the oxidative addition of the electrophilic organic group (this compound) to a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, it participates in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its molecular weight of 23502 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

It is known that iodopyridines, such as 2-Iodo-6-methoxypyridine, can participate in various biochemical reactions . For instance, they can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Molecular Mechanism

It is known that iodopyridines can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling reactions . These reactions involve the transfer of organoboron reagents to palladium complexes, which could potentially influence various biochemical processes .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Metabolic Pathways

It is known that iodopyridines can participate in various chemical reactions, which could potentially influence various metabolic processes .

Eigenschaften

IUPAC Name |

2-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTZHYATPMNUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590345 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182275-70-3 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)